N-[4-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a complex organic compound that features both an indole and an acetylamino group. The indole nucleus is a significant structural motif in many biologically active compounds, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group:
Acetylation: The acetylamino group can be introduced by reacting the compound with acetic anhydride in the presence of a base like pyridine.
Coupling Reaction: The final step involves coupling the acetylamino phenyl group with the indole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the acetylamino group using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced acetylamino derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can interact with various receptors and enzymes, modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity towards its targets. The acetylamino group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide: Lacks the fluoro group, which may result in different biological activities and binding affinities.
N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide: Contains a chloro group instead of a fluoro group, which can alter its chemical reactivity and biological properties.
N-[4-(acetylamino)phenyl]-2-(6-methyl-1H-indol-1-yl)acetamide: Contains a methyl group instead of a fluoro group, affecting its steric and electronic properties.
Uniqueness
The presence of the fluoro group in N-[4-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide makes it unique compared to its analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to its molecular targets, potentially leading to improved biological activities and therapeutic effects.
Properties
Molecular Formula |
C18H16FN3O2 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16FN3O2/c1-12(23)20-15-4-6-16(7-5-15)21-18(24)11-22-9-8-13-2-3-14(19)10-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
CFYVFOFWQJPYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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